molecular formula C10H13NO2 B13650973 Methyl 2-isopropylisonicotinate

Methyl 2-isopropylisonicotinate

Cat. No.: B13650973
M. Wt: 179.22 g/mol
InChI Key: IHCYKVVXKBWBSK-UHFFFAOYSA-N
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Description

Methyl 2-isopropylisonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a methyl ester group attached to the 2-position of an isopropyl-substituted isonicotinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-isopropylisonicotinate typically involves the esterification of isonicotinic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The general reaction can be represented as follows:

Isonicotinic acid+MethanolAcid catalystMethyl 2-isopropylisonicotinate+Water\text{Isonicotinic acid} + \text{Methanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Isonicotinic acid+MethanolAcid catalyst​Methyl 2-isopropylisonicotinate+Water

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-isopropylisonicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of isonicotinic acid derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted isonicotinates with different functional groups.

Scientific Research Applications

Methyl 2-isopropylisonicotinate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-isopropylisonicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl isonicotinate: A closely related compound with similar structural features but without the isopropyl group.

    Methyl nicotinate: Another related compound used in various applications, including as a rubefacient.

    Isonicotinic acid: The parent compound from which methyl 2-isopropylisonicotinate is derived.

Uniqueness

This compound is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 2-propan-2-ylpyridine-4-carboxylate

InChI

InChI=1S/C10H13NO2/c1-7(2)9-6-8(4-5-11-9)10(12)13-3/h4-7H,1-3H3

InChI Key

IHCYKVVXKBWBSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=C1)C(=O)OC

Origin of Product

United States

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